1-phenyl-1H-imidazol-4-amine hydrochloride
Overview
Description
1-Phenyl-1H-imidazol-4-amine hydrochloride is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
Target of Action
The primary target of 1-phenyl-1H-imidazol-4-amine hydrochloride is the Putative Cytochrome P450 . This enzyme plays a crucial role in the oxidative metabolism of a wide range of substrates, including drugs, toxins, and endogenous compounds .
Mode of Action
This compound interacts with its target by catalyzing an oxidative C-C coupling reaction . This interaction leads to the polymerization of flaviolin, forming highly conjugated pigments . The compound’s mode of action also involves the inhibition of topoisomerase and Cytochrome P450 Family 26 Subfamily A Member 1 (CYP26A1) enzymes .
Biochemical Pathways
The compound affects the biochemical pathway involving the oxidation of α-amino nitriles . This pathway leads to the formation of imidazol-4-ones, which have been used in the treatment of various conditions . The compound’s action on this pathway results in downstream effects such as the production of highly conjugated pigments .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of highly conjugated pigments . These pigments protect the soil bacterium from the deleterious effects of UV irradiation . Additionally, the compound’s interaction with DNA and proteins can lead to the inhibition of cell division .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water and other polar solvents can affect its distribution in various environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-1H-imidazol-4-amine hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-imidazol-4-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or other oxidizing agents.
Reduction: Hydrogen gas or hydride donors.
Substitution: Halides or other nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include disubstituted imidazoles and other imidazole derivatives with various functional groups .
Scientific Research Applications
1-Phenyl-1H-imidazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Comparison with Similar Compounds
4-Phenyl-1H-imidazole: Another phenyl-substituted imidazole with similar chemical properties.
1H-Pyrazol-4-ylamine: A structurally related compound with a pyrazole ring instead of an imidazole ring.
4-(1H-benzo[d]imidazol-2-yl)aniline: A benzimidazole derivative with different substitution patterns.
Uniqueness: 1-Phenyl-1H-imidazol-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity.
Properties
IUPAC Name |
1-phenylimidazol-4-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-9-6-12(7-11-9)8-4-2-1-3-5-8;/h1-7H,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFMDJOUWMSRGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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